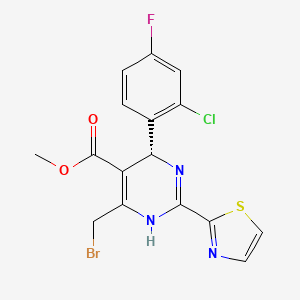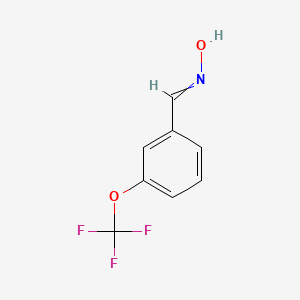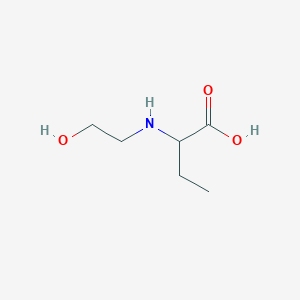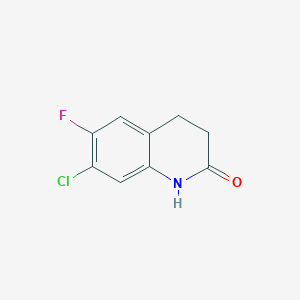
Morpholin-4-yl-pyridin-4-yl-acetonitrile
Overview
Description
Morpholin-4-yl-pyridin-4-yl-acetonitrile is an organic compound that features both a morpholine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-pyridin-4-yl-acetonitrile typically involves the reaction of morpholine with pyridine-4-carbaldehyde in the presence of a cyanide source. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-pyridin-4-yl-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Morpholin-4-yl-pyridin-4-yl-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Morpholin-4-yl-pyridin-4-yl-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Morpholin-4-yl-acetic acid
- 3-(Morpholin-4-yl)propane-2,3-dione
- 5-(Morpholin-4-yl)-1,2,3-thiadiazole
Uniqueness
Morpholin-4-yl-pyridin-4-yl-acetonitrile is unique due to the presence of both a morpholine ring and a pyridine ring, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structure also provides distinct biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-morpholin-4-yl-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C11H13N3O/c12-9-11(10-1-3-13-4-2-10)14-5-7-15-8-6-14/h1-4,11H,5-8H2 |
InChI Key |
FVBUUYWJAGGTIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Indole-2-carboxylic acid,1-[[4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl]methyl]-3-phenyl-](/img/structure/B8527640.png)
![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbut-3-yn-2-ol](/img/structure/B8527662.png)
![7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)-](/img/structure/B8527669.png)

![((3aR,4S,5R,6aS)-5-Acetoxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl acetate](/img/structure/B8527681.png)

![2,2-Dimethyl-3-[(2-oxooxolan-3-ylidene)methyl]cyclopropane-1-carboxylic acid](/img/structure/B8527693.png)




![4-Chloro-2-[2-(dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B8527745.png)


